molecular formula C8H8KNO5S B193625 Paracetamol sulfate potassium salt CAS No. 32113-41-0

Paracetamol sulfate potassium salt

Cat. No.: B193625
CAS No.: 32113-41-0
M. Wt: 269.32 g/mol
InChI Key: AJYPYWFCUWHZMZ-UHFFFAOYSA-M
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Description

Acetaminophen sulfate is an inactive metabolite of the antipyretic and analgesic agent acetaminophen. It is formed from acetaminophen via the sulfotransferase (SULT) isoforms SULT2A1, SULT1E1, SULT1A1, SULT1A3, and SULT1A4.
A metabolite of 4-Acetaminophen (Paracetamol) as blood platelet aggregation inhibitor.

Mechanism of Action

Target of Action

The primary target of 4-Acetaminophen Sulfate Potassium Salt, also known as Paracetamol sulfate potassium salt or Acetaminophen sulfate potassium salt, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in the mediation of pain and inflammation .

Mode of Action

The compound interacts with its target, the COX enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, an early step in the prostaglandin synthesis pathway . As a result, the production of prostaglandins is reduced, leading to decreased pain and inflammation .

Biochemical Pathways

The action of 4-Acetaminophen Sulfate Potassium Salt affects the prostaglandin synthesis pathway . By inhibiting the COX enzyme, the compound disrupts this pathway, reducing the production of prostaglandins . This has downstream effects such as the reduction of pain and inflammation .

Pharmacokinetics

The compound is metabolized by the liver and excreted in urine as conjugates with glucuronic acid, sulfate, and glutathione . These properties impact the bioavailability of the compound, with the sulfate conjugate being one of the major metabolites .

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of prostaglandin production, leading to decreased pain and inflammation . Additionally, the compound might inhibit atherosclerosis through its antioxidant activity .

Action Environment

The action, efficacy, and stability of 4-Acetaminophen Sulfate Potassium Salt can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Furthermore, the presence of other substances, such as other drugs or food, can affect the absorption and metabolism of the compound, thereby influencing its action and efficacy .

Properties

IUPAC Name

potassium;(4-acetamidophenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYPYWFCUWHZMZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10066-90-7 (Parent)
Record name Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032113410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40185901
Record name Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32113-41-0
Record name Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032113410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paracetamol sulfate potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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